Enterocin A Gene Prevalence in E. faecium (97.4%) Versus Other Bacteriocins: Implications for Probiotic Strain Selection
In a comprehensive genomic analysis of 38 E. faecium clinical isolates, the enterocin A (entA) gene was detected in 97.4% of strains, whereas the enterocin B gene was present in only 2.6%, enterocin NKR-5-3B in 21.0%, bacteriocin T8 in 36.8%, and BacAS9 in 23.7% [1]. This near-ubiquitous distribution demonstrates that Enterocin A is the dominant bacteriocin determinant in this species, making it the most reliable biomarker for screening E. faecium strains with antimicrobial potential.
| Evidence Dimension | Gene prevalence in E. faecium strains |
|---|---|
| Target Compound Data | 97.4% (37 of 38 strains) |
| Comparator Or Baseline | Enterocin B (2.6%), NKR-5-3B (21.0%), bacteriocin T8 (36.8%), BacAS9 (23.7%) |
| Quantified Difference | 94.8 percentage points higher than enterocin B; 76.4 points higher than NKR-5-3B |
| Conditions | PCR screening of 38 E. faecium clinical isolates |
Why This Matters
High gene prevalence enables reliable probiotic strain identification and ensures consistent bacteriocin production in industrial fermentation.
- [1] Fujii, A., Kawada-Matsuo, M., Le, M. N. T., Suzuki, Y., Nishihama, S., Shiba, H., Aikawa, T., & Komatsuzawa, H. (2025). Comprehensive analysis of bacteriocins produced by clinical enterococcal isolates and their antibacterial activity against Enterococci including VRE. Scientific Reports, 15, 4846. View Source
